![molecular formula C14H11FO2 B1422799 Methyl 4-fluoro-2-phenylbenzoate CAS No. 724-10-7](/img/structure/B1422799.png)
Methyl 4-fluoro-2-phenylbenzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 4-fluoro-2-phenylbenzoate is C14H11FO2 . It consists of a benzene ring substituted with a fluorine atom and a phenyl group at the 4th and 2nd positions, respectively .Physical And Chemical Properties Analysis
Methyl 4-fluoro-2-phenylbenzoate has a molecular weight of 230.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antitumor Properties
Methyl 4-fluoro-2-phenylbenzoate has been investigated for its antitumor properties. A study by Hutchinson et al. (2001) examined fluorinated 2-(4-aminophenyl)benzothiazoles, a class to which methyl 4-fluoro-2-phenylbenzoate belongs, and found them to be potently cytotoxic in vitro against certain human breast cell lines (Hutchinson et al., 2001).
Antimicrobial Evaluation
Research by Al-Harthy et al. (2018) explored the antimicrobial properties of related compounds, showing that certain fluorinated phenylbenzothiazoles exhibited bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus (Al-Harthy et al., 2018).
PET Cancer Imaging
Wang et al. (2006) discussed the potential of fluorinated 2-arylbenzothiazoles as probes for positron emission tomography (PET) to image tyrosine kinase in cancers, highlighting their use in detecting breast, lung, and colon cancer cell lines (Wang et al., 2006).
Fluorescent Sensing
Ye et al. (2014) developed a fluorogenic chemosensor based on a compound structurally related to methyl 4-fluoro-2-phenylbenzoate, which exhibited high selectivity and sensitivity towards aluminum ions, suggesting its potential use in bio-imaging and detecting metal ions in biological systems (Ye et al., 2014).
Prodrug Development
Bradshaw et al. (2002) discussed the use of amino acid prodrugs of benzothiazoles, related to methyl 4-fluoro-2-phenylbenzoate, as a strategy to overcome limitations posed by drug lipophilicity, suggesting their utility in antitumor applications (Bradshaw et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl 4-fluoro-2-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVOEZHVKWAICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709508 | |
Record name | Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2-phenylbenzoate | |
CAS RN |
724-10-7 | |
Record name | Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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